molecular formula C7H13ClN2OS B8803655 4-Thiazolol, 4-(chloromethyl)-2-[(dimethylamino)methyl]-4,5-dihydro- CAS No. 92759-37-0

4-Thiazolol, 4-(chloromethyl)-2-[(dimethylamino)methyl]-4,5-dihydro-

Cat. No.: B8803655
CAS No.: 92759-37-0
M. Wt: 208.71 g/mol
InChI Key: QNEVCTUHZWPHJE-UHFFFAOYSA-N
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Description

4-Thiazolol, 4-(chloromethyl)-2-[(dimethylamino)methyl]-4,5-dihydro- is a useful research compound. Its molecular formula is C7H13ClN2OS and its molecular weight is 208.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Thiazolol, 4-(chloromethyl)-2-[(dimethylamino)methyl]-4,5-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazolol, 4-(chloromethyl)-2-[(dimethylamino)methyl]-4,5-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

92759-37-0

Molecular Formula

C7H13ClN2OS

Molecular Weight

208.71 g/mol

IUPAC Name

4-(chloromethyl)-2-[(dimethylamino)methyl]-5H-1,3-thiazol-4-ol

InChI

InChI=1S/C7H13ClN2OS/c1-10(2)3-6-9-7(11,4-8)5-12-6/h11H,3-5H2,1-2H3

InChI Key

QNEVCTUHZWPHJE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(CS1)(CCl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a flask were added 44.5 g. of dimethylaminothioacetamide, hydrochloride, 40.4 g. of 1,3-dichloropropanone, 224 ml. of 1,2-dichloroethane and 53.4 g. of sodium bicarbonate. An endothermic reaction took place and cooled the mixture to 13° on initial mixing. The mixture was then stirred overnight at ambient temperature, and the reaction was found to be essentially complete after 24 hours, by thin layer chromatography. The tlc system is silica gel, eluting with chloroform:methanol:ammonium hydroxide, 36:4:1. The mixture was then filtered, and the filter cake was washed with 1,2-dichloroethane. The filtrate was evaporated to dryness under vacuum to obtain 59.5 g. of crude product, which was washed with ethyl acetate. The washed solids were dried in air, to obtain 52.5 g. of substantially pure product, m.p. 90°-92°.
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Synthesis routes and methods II

Procedure details

A mixture of dimethylaminothioacetamide hydrochloride 54.0 g, 350 mmol), 1,3-dichloroacetone (52.0 g, 409 mmol) and sodium bicarbonate (64.0 g, 762 mmol) in 300 ml of toluene was stirred at 60° C. for 2 hours. The hot reaction solution was then cooled and salts which had precipitated during the reaction were removed by filtration. An equal volume of petroleum ether was then added to the filtrate and solids precipitated. These solids were recovered by filtration to afford 55.5 g of titled compound.
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